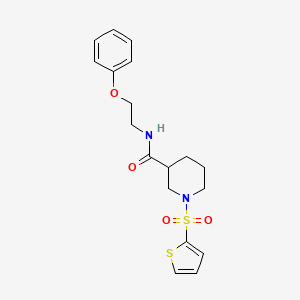![molecular formula C19H21ClN2O6S B4632329 methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)
methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
説明
The compound , due to its complex structure involving chloro, methoxy, methylsulfonyl, and benzoate groups, is likely involved in specialized chemical synthesis and applications in organic chemistry. Research in related areas focuses on the development of novel synthetic pathways, understanding molecular structures, and exploring the chemical and physical properties of such compounds.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as methylation, ethylation, and oxidation are common in creating the specific functional groups present in the target molecule (Wang Yu, 2008). For instance, the introduction of sulfonyl and methoxy groups can be achieved through targeted synthetic pathways, employing catalysts and specific reagents for desired transformations.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like IR, 1H NMR, and MS play a crucial role in determining the molecular structure of complex organic compounds. These techniques help elucidate the arrangement of atoms and the configuration of functional groups within the molecule, providing insights into its geometric and electronic structure (C. Chan, J. C. Ma, T. Mak, 1977).
Chemical Reactions and Properties
Understanding the reactivity and interaction of the compound with various reagents is essential for exploring its potential applications and stability. The presence of functional groups such as sulfonyl, methoxy, and benzoate affects its reactivity patterns, engaging in reactions like alkylation, oxidation, and cyclopropanations, which can be pivotal in synthesizing related compounds (K. Ohkata, Kohichi. Takee, K. Akiba, 1985).
科学的研究の応用
Synthesis Methods and Chemical Properties
The synthesis of complex organic compounds often involves multi-step reactions that yield intermediates with specific functional groups. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in drug synthesis, illustrates a method that could be relevant for synthesizing compounds with similar structural features. This process starts with methylation, followed by thiocyanation, ethylation, and finally oxidation, achieving a total yield of 24.5%. Such methods highlight the intricate steps necessary for constructing complex molecules (Wang Yu, 2008).
Reactions involving organophosphorus compounds showcase the diversity of routes to synthesize heterocyclic phosphorus compounds. These reactions are pivotal for creating molecules with varying functional groups and structural frameworks, indicating the broad applicability of such methodologies in organic synthesis (A. El‐Barbary & S. Lawesson, 1981).
The development of catalysts for green chemistry applications, such as the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrates the importance of environmentally friendly and efficient synthesis methods. These approaches not only streamline the production of complex molecules but also contribute to sustainability in chemical research (A. Moosavi‐Zare et al., 2013).
特性
IUPAC Name |
methyl 3-[[2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-12-14(19(24)28-3)6-5-7-16(12)21-18(23)11-22(29(4,25)26)13-8-9-17(27-2)15(20)10-13/h5-10H,11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVMWOUIGIVHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)

![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)
![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)